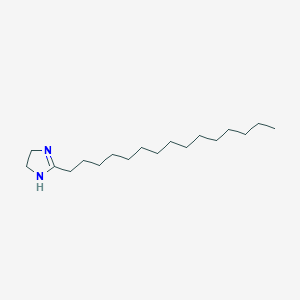
2-Pentadecylimidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentadecylimidazoline is a chemical compound with the molecular formula C18H36N2. It is a derivative of imidazoline, characterized by a long alkyl chain attached to the imidazoline ring. This compound is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and emulsifying agent .
Métodos De Preparación
2-Pentadecylimidazoline can be synthesized through several methods. One common synthetic route involves the reaction of diethylenetriamine with fatty acids under non-solvent microwave irradiation using calcium oxide as a support. This method is efficient, requiring much less time compared to conventional thermal condensation, and yields high-purity products . Another method involves the dehydration of fatty acids and polyamines under vacuum conditions .
Análisis De Reacciones Químicas
2-Pentadecylimidazoline undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazoline N-oxides.
Reduction: Reduction reactions can convert imidazoline derivatives to their corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Pentadecylimidazoline has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: It has been studied for its potential protective effects in in vitro models of acute lung injury.
Medicine: Research has explored its use in developing new therapeutic agents due to its biological activity.
Mecanismo De Acción
The mechanism of action of 2-Pentadecylimidazoline involves its interaction with molecular targets such as cell membranes and proteins. Its surfactant properties allow it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. This property is crucial in its role as an emulsifying agent and corrosion inhibitor .
Comparación Con Compuestos Similares
2-Pentadecylimidazoline can be compared with other imidazoline derivatives such as:
2-Heptadecylimidazoline: Similar in structure but with a longer alkyl chain.
2-Undecylimidazoline: Has a shorter alkyl chain compared to this compound.
2-Octylimidazoline: Another derivative with an even shorter alkyl chain.
The uniqueness of this compound lies in its optimal alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and corrosion inhibitor .
Propiedades
Número CAS |
10443-62-6 |
|---|---|
Fórmula molecular |
C18H36N2 |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2-pentadecyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C18H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h2-17H2,1H3,(H,19,20) |
Clave InChI |
KSJKFYTZUCKVFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















